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Compound of Interest

Compound Name: 2-Chloro-4(1H)-pyridinone

Cat. No.: B102469

This technical guide provides a comprehensive overview of the spectral data for 2-Chloro-
4(1H)-pyridinone, a key intermediate in the synthesis of various pharmaceuticals and
agrochemicals.[1] This document is intended for researchers, scientists, and professionals in
drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data.

Understanding Tautomerism in 2-Chloro-4(1H)-
pyridinone

A critical aspect of the chemistry of 2-Chloro-4(1H)-pyridinone is its existence in a tautomeric
equilibrium with 2-chloro-4-hydroxypyridine.[2] The pyridone form contains a carbonyl group
within the ring, while the hydroxypyridine form features a hydroxyl group. The spectral data
presented in this guide reflects the characteristics of the predominant tautomeric form under
typical analytical conditions, which is generally the 2-chloro-4-hydroxypyridine form.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 2-
Chloro-4(1H)-pyridinone, both *H and 3C NMR provide valuable insights into its molecular
framework.

'H NMR Spectral Data
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The *H NMR spectrum of 2-chloro-4-hydroxypyridine provides information about the electronic
environment of the protons on the pyridine ring.[3]

Chemical Shift (6) ppm Multiplicity Protons
~7.9 Doublet H-6
~6.9 Doublet of doublets H-5
~6.7 Doublet H-3

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.
The data presented is interpreted from the spectrum available from ChemicalBook.[4]

3C NMR Spectral Data

While a specific experimental spectrum for 2-chloro-4-hydroxypyridine was not available in the
searched resources, the expected chemical shifts can be predicted based on the structure and
known values for similar pyridine derivatives. The 3C NMR spectrum is expected to show five

distinct signals for the carbon atoms of the pyridine ring.[3]

Carbon Atom Expected Chemical Shift (3) ppm
C-2 150-160
C-3 110-120
C-4 160-170
C-5 115-125
C-6 140-150

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 2-chloro-4-hydroxypyridine is expected to show characteristic absorption bands for
the O-H, C=C, and C-N bonds of the aromatic ring, as well as the C-Cl bond.
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Wavenumber (cm~?) Functional Group Vibrational Mode
3200-3600 O-H Stretching (broad)
1600-1650 C=C/C=N Ring stretching
1450-1550 c=C Aromatic ring stretching
1200-1300 C-O Stretching

700-800 C-Cl Stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its
fragments, allowing for the determination of its molecular weight and elemental composition.
For 2-Chloro-4(1H)-pyridinone (molecular weight: 129.54 g/mol ), the mass spectrum is
expected to show a molecular ion peak.[3]

miz lon

129/131 [M]* (Molecular ion)
94 [M-CIJ*

66 [M-CI-COJ*

Note: The presence of the chlorine isotope (3°Cl and 3’Cl in an approximate 3:1 ratio) will result
in a characteristic M/M+2 pattern for chlorine-containing fragments.

Experimental Protocols

The following are generalized protocols for obtaining the spectral data discussed.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a
suitable deuterated solvent (e.g., DMSO-des or CDClI3).
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e Analysis: Transfer the solution to an NMR tube. Acquire *H and 3C NMR spectra on a
spectrometer, typically operating at a frequency of 300 MHz or higher for tH NMR.

o Data Processing: Process the raw data using appropriate software to obtain the final
spectrum. Chemical shifts are referenced to an internal standard, typically tetramethylsilane
(TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

o Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small
amount of the compound with dry potassium bromide powder and press the mixture into a
thin, transparent pellet.

e Analysis: Place the pellet in the sample holder of an FT-IR spectrometer and record the
spectrum, typically in the range of 4000-400 cm~1.

e Background Correction: A background spectrum of a pure KBr pellet should be recorded and
subtracted from the sample spectrum.

Electron lonization Mass Spectrometry (EI-MS)

o Sample Introduction: Introduce a small amount of the volatile sample into the mass
spectrometer, where it is heated to vaporization.

 lonization: Bombard the gaseous molecules with a high-energy electron beam (typically 70
eV) to induce ionization and fragmentation.

e Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass
analyzer.

o Detection: Detect the ions to generate the mass spectrum.

Analytical Workflow

The following diagram illustrates the logical workflow for the spectral analysis of 2-Chloro-
4(1H)-pyridinone.
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Workflow for the Spectral Analysis of 2-Chloro-4(1H)-pyridinone
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Caption: A logical workflow for the spectral analysis of 2-Chloro-4(1H)-pyridinone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectral Data Analysis of 2-Chloro-4(1H)-pyridinone: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b102469#2-chloro-4-1h-pyridinone-spectral-data-nmr-
ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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